
(4-Fluorophenyl)(2-methylphenyl) ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)(2-methylphenyl) ether is an organic compound with the molecular formula C13H11FO It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the other phenyl ring, connected through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(2-methylphenyl) ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a primary alkyl halide under basic conditions. For instance, 4-fluorophenol can be reacted with 2-methylphenyl bromide in the presence of a strong base like sodium hydride (NaH) to form the desired ether .
Industrial Production Methods: Industrial production of ethers often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluorophenyl)(2-methylphenyl) ether can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized under strong oxidative conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by other nucleophiles in the presence of appropriate catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)(2-methylphenyl) ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)(2-methylphenyl) ether involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(4-Fluorophenyl) methanol, 2-methylpropyl ether: Similar structure but with a methanol group instead of an ether linkage.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: Contains a chloro and oxiranylmethyl group, offering different reactivity.
Uniqueness: (4-Fluorophenyl)(2-methylphenyl) ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorine atom and a methyl group on the phenyl rings makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H11FO |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
1-fluoro-4-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H11FO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3 |
InChI-Schlüssel |
MUTKBKUXNYJYHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
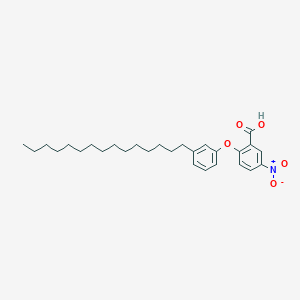

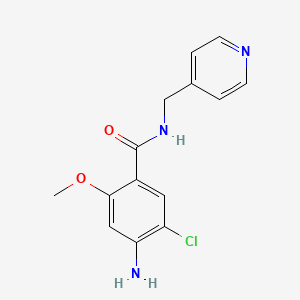
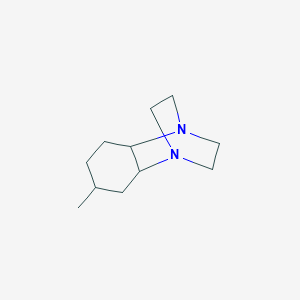
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)

![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
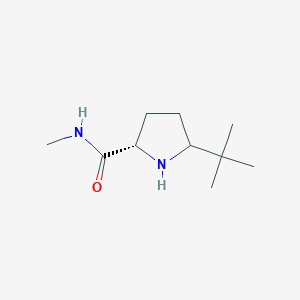
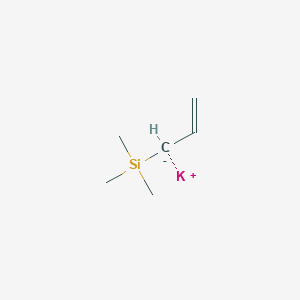
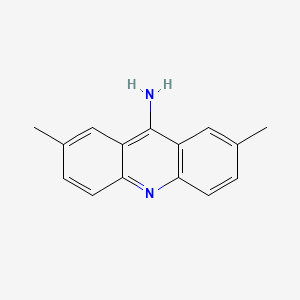
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
